Benzyl 3-fluorosulfonylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

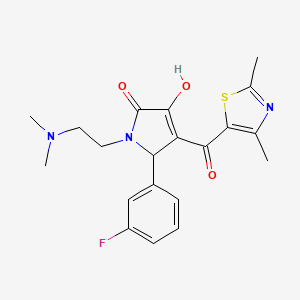

Benzyl 3-fluorosulfonylpropanoate is a chemical compound with the molecular weight of 246.26 . It is a liquid at room temperature . The compound is part of the benzyl group, which is a substituent or molecular fragment possessing the structure R−CH2−C6H5 . Benzyl features a benzene ring (C6H6) attached to a methylene group (−CH2−) .

Synthesis Analysis

The synthesis of Benzyl 3-fluorosulfonylpropanoate and similar compounds often involves direct fluorosulfonylation with fluorosulfonyl radicals . This approach has emerged as a concise and efficient method for producing sulfonyl fluorides . Another method involves acylation and bromination reactions .Molecular Structure Analysis

The molecular structure of Benzyl 3-fluorosulfonylpropanoate can be analyzed using various spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR . Theoretical computations can be achieved by DFT method with B3LYP functional and 6–311 G (d, P) basis set .Chemical Reactions Analysis

Benzyl radicals, like Benzyl 3-fluorosulfonylpropanoate, are relatively stable in thermal, oxidizing environments, and are predominantly removed through bimolecular reactions with open-shell species other than O2 . The reaction of benzyl with ground-state atomic oxygen, O(3 P), is one example .It is stored at a temperature of 4 degrees Celsius . The compound is stable under normal shipping temperatures .

Applications De Recherche Scientifique

Selective Fluorosulfonylation of Styrenes

Yuan et al. (2015) developed a novel Pd-catalyzed intermolecular regio- and diastereoselective fluorosulfonylation of styrenes, demonstrating a wide range of functional-group tolerance. This method affords various β-fluoro sulfones, showcasing an unusual mechanism involving a high-valent L2Pd(III)F species reacting with a benzylic carbon radical. This pathway provides a distinct approach from previously reported radical fluorination reactions, highlighting the utility of benzyl 3-fluorosulfonylpropanoate derivatives in creating C-F bonds with precision (Yuan et al., 2015).

Fluoroalkylative Aryl Migration

He et al. (2015) showcased the synthetic application of fluorinated sulfinate salts, including derivatives of benzyl 3-fluorosulfonylpropanoate, in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process underlines the compound's role in facilitating complex molecular rearrangements, offering a pathway to intricately fluorinated structures (He et al., 2015).

Novel Construction Methods for Thiazine Diones

Liu et al. (2000) described novel methods for constructing 3,3-disubstituted and 3,3-spiro 2H,4H-benzo[e][1,2]thiazine-1,1-diones, employing intermediates that likely involve benzyl 3-fluorosulfonylpropanoate derivatives. These methods provide high yields and showcase the potential for electrophilic asymmetric fluorination, marking significant advancements in synthetic chemistry (Liu et al., 2000).

Groundwater Remediation Applications

Park et al. (2016) investigated the oxidation of perfluorooctanoic acid (PFOA) by heat-activated persulfate, a process relevant for in-situ groundwater remediation. Although this study does not directly mention benzyl 3-fluorosulfonylpropanoate, it highlights the importance of fluorosulfonyl groups in environmental remediation efforts, suggesting potential applications for related compounds in purifying water sources from persistent organic pollutants (Park et al., 2016).

Material Science and Proton Exchange Membranes

Kim et al. (2020) synthesized fluorinated sulfonated semi-crystalline poly(arylene ether) copolymers, aiming for high-conducting and stable proton exchange membranes. While benzyl 3-fluorosulfonylpropanoate is not specifically mentioned, the research underscores the significance of fluorosulfonyl functional groups in developing advanced materials for energy applications, particularly in fuel cells (Kim et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

benzyl 3-fluorosulfonylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZZFLWMURXFHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-fluorosulfonylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)

![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)

![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)

![N-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]prop-2-enamide](/img/structure/B2573984.png)

![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2573987.png)

![1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B2573988.png)

![3-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573992.png)

![(E)-4-(morpholinosulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2573995.png)